N-(3-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Description

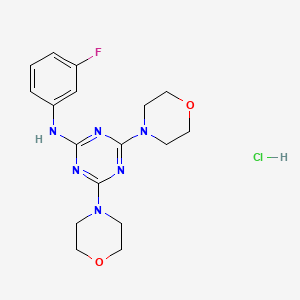

N-(3-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a 3-fluorophenyl group and two morpholino groups attached to a triazine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Properties

IUPAC Name |

N-(3-fluorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN6O2.ClH/c18-13-2-1-3-14(12-13)19-15-20-16(23-4-8-25-9-5-23)22-17(21-15)24-6-10-26-11-7-24;/h1-3,12H,4-11H2,(H,19,20,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFIPLBYANPKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine under controlled conditions.

Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group is introduced through a nucleophilic substitution reaction, where 3-fluoroaniline reacts with the triazine core.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Products: Various substituted triazine derivatives.

Oxidation Products: Oxidized forms of the triazine ring.

Reduction Products: Reduced forms of the triazine ring.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(3-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves the modification of the 4,6-dimorpholinyl-1,3,5-triazine scaffold. The introduction of the 3-fluorophenyl group enhances the compound's biological activity. The unique structure allows for interactions with various biological targets due to the presence of nitrogen atoms in the triazine core, which can reduce molecular polarity and improve bioavailability .

Anticancer Activity

Research has demonstrated that derivatives of 4,6-dimorpholino-1,3,5-triazine exhibit significant anticancer properties. In vitro studies have shown that these compounds can effectively inhibit cancer cell proliferation across various types of cancer cells:

- Cell Lines Tested :

- SW620 (colon cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism of action is primarily through the inhibition of the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival . The presence of morpholine groups enhances binding affinity to target proteins involved in these pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SW620 | 0.75 | PI3K/mTOR pathway inhibition |

| A549 | 1.20 | Induction of apoptosis |

| HeLa | 0.90 | Cell cycle arrest |

| MCF-7 | 1.50 | Inhibition of proliferation |

Anti-inflammatory Properties

In addition to anticancer effects, compounds based on the triazine scaffold have been investigated for their anti-inflammatory potential. Some studies suggest that modifications to the triazine core can lead to effective COX-II inhibitors, which are valuable in treating inflammatory diseases .

Therapeutic Implications

The therapeutic applications of this compound extend beyond oncology:

- Cancer Treatment : As a dual inhibitor targeting both PI3K and mTOR pathways, it holds promise for overcoming resistance in various cancers.

- Inflammatory Disorders : Its potential as a COX-II inhibitor could make it useful in managing conditions like arthritis and other inflammatory diseases.

Preclinical Studies

In preclinical models using human tumor xenografts, compounds derived from the triazine scaffold demonstrated significant tumor regression in models of glioblastoma and breast cancer . These studies highlight the compound's potential as a leading candidate for further clinical development.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

- N-(3-bromophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

- N-(3-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Uniqueness

N-(3-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

N-(3-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (CAS Number: 1179407-88-5) is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an overview of its biological activity based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂ClFN₆O₂ |

| Molecular Weight | 396.8 g/mol |

| Structure | Chemical Structure |

Anticancer Activity

Recent studies have demonstrated that compounds with the 4,6-dimorpholino-1,3,5-triazine skeleton exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines:

- In Vitro Studies : A study synthesized a series of 4,6-dimorpholino-1,3,5-triazine derivatives and tested them against four cancer cell lines using the MTT assay. Notably, one derivative exhibited anti-proliferation activity comparable to that of cisplatin against the SW620 cell line. The mechanism appears to involve the inhibition of the PI3K signaling pathway, which is crucial for cancer cell survival and proliferation .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 6a | SW620 | 75 |

| 6b | A549 | 94 |

| 6c | MCF-7 | 265 |

| 6d | DU-145 | 268 |

Neuropharmacological Activity

The compound's potential as an antipsychotic agent has also been explored. In behavioral pharmacological tests on rats and squirrel monkeys, it was found that certain derivatives could inhibit self-stimulation behavior at doses lower than those causing catalepsy. This suggests a favorable side effect profile compared to traditional antipsychotics .

The biological activity of this compound is thought to stem from its structural features:

- Morpholine Groups : The presence of morpholine moieties enhances solubility and bioavailability.

- Triazine Core : The three nitrogen atoms in the triazine core contribute to reduced molecular polarity and improved interaction with biological targets.

- Substituent Effects : Variations in substituents on the phenyl moiety influence both anticancer efficacy and neuropharmacological activity .

Case Studies

A recent case study highlighted the use of triazine derivatives in combination therapies for cancer treatment. The study reported enhanced efficacy when these compounds were used alongside traditional chemotherapeutics like cisplatin. This combination approach not only improved tumor response rates but also reduced adverse effects typically associated with high-dose chemotherapy .

Q & A

Q. What synthetic strategies are employed to prepare N-(3-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride?

The synthesis of triazine derivatives typically involves sequential nucleophilic substitutions on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). For example, morpholine groups can be introduced via N-alkylation under ice-cold conditions in acetone, followed by coupling with 3-fluoroaniline. The final hydrochloride salt is formed by acidification (e.g., HCl in ethanol). Key steps include controlling reaction temperature to avoid over-substitution and using TLC or HPLC to monitor intermediate purity .

Q. What spectroscopic and analytical methods validate the structure of this compound?

- 1H/13C NMR : Characterizes aromatic protons (e.g., δ ~7.5–8.1 ppm for fluorophenyl) and morpholine methylene signals (δ ~3.5–3.8 ppm).

- IR Spectroscopy : Confirms secondary amine stretches (~1667 cm⁻¹) and C-F bonds (~1236 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]+ for C₁₈H₂₂FClN₆O₂).

- Elemental Analysis : Validates stoichiometry, particularly chloride content from the hydrochloride salt .

Q. What is the hypothesized mechanism of action for this compound in oncology research?

The dimorpholino-triazine core is a known scaffold for dual PI3K/mTOR inhibition. The compound likely binds to the ATP-binding pocket of these kinases, blocking downstream signaling (e.g., Akt phosphorylation). Computational docking studies and kinase profiling assays (e.g., competitive binding with [γ-³²P]ATP) are used to confirm target engagement .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the compound’s efficacy and blood-brain barrier (BBB) penetration?

- Xenograft Models : Implant PI3K/mTOR-driven tumor cells (e.g., glioblastoma) in immunodeficient mice. Administer the compound orally and measure tumor regression via calipers or bioluminescence imaging.

- BBB Penetration : Use LC-MS/MS to quantify brain-to-plasma ratios in sacrificed animals. Compare with reference compounds like PQR309, a brain-penetrant analog .

- Pharmacokinetics : Conduct dose-escalation studies with serial blood sampling to calculate AUC, Cmax, and half-life .

Q. How should researchers address discrepancies in kinase selectivity profiles across species?

- Cross-Species Kinase Assays : Test the compound against recombinant human, murine, and canine PI3K isoforms to identify species-specific binding affinities.

- Structural Analysis : Use cryo-EM or X-ray crystallography to compare ATP-binding site conformations. For example, murine PI3Kγ may exhibit a steric clash due to a valine-to-isoleucine substitution .

- Data Normalization : Report IC₅₀ values relative to a common reference inhibitor (e.g., wortmannin) to minimize inter-assay variability .

Q. What methodologies resolve low aqueous solubility during formulation?

- Salt Screening : Test alternative counterions (e.g., mesylate, tosylate) to improve solubility while maintaining stability.

- Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability.

- Co-Solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin complexes for in vitro assays without precipitating the compound .

Q. How can researchers differentiate its activity from structurally related inhibitors like BKM120 (buparlisib)?

- Off-Target Profiling : Screen against a panel of 300+ kinases to identify unique interactions. Unlike BKM120, dimorpholino-triazines lack tubulin-binding activity, reducing neurotoxicity risks.

- Transcriptomic Analysis : Compare gene expression changes (RNA-seq) in treated cell lines to distinguish pathway-specific effects.

- Resistance Studies : Generate drug-resistant cell lines via chronic exposure and identify mutations (e.g., mTOR FKBP12-rapamycin binding domain mutations) using whole-exome sequencing .

Data Contradiction Analysis

Q. How to interpret conflicting results in apoptosis assays (e.g., Annexin V vs. TUNEL)?

- Timing : Annexin V detects early apoptosis (phosphatidylserine exposure), while TUNEL labels late-stage DNA fragmentation. Optimize treatment duration (e.g., 24–72 hrs).

- Cell-Type Specificity : Test multiple cell lines (e.g., MDA-MB-231 vs. U87MG) to account for variable caspase activation thresholds.

- Combinatorial Effects : Use PI3K/mTOR inhibitors with autophagy blockers (e.g., chloroquine) to determine if apoptosis is masked by alternative death pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.